molecular formula C13H7F2NO4 B6400054 3-(2,3-Difluorophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261890-95-2

3-(2,3-Difluorophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6400054
CAS RN: 1261890-95-2
M. Wt: 279.19 g/mol
InChI Key: WOBGBFMLQIACQT-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-5-nitrobenzoic acid, more commonly referred to as 5-FNB, is a fluorinated organic compound with a wide range of scientific and industrial applications. It is a colorless, crystalline solid with a melting point of 131-132°C and a boiling point of 289-290°C. 5-FNB is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic chemistry and as a catalyst in various reactions.

Mechanism of Action

The mechanism of action of 5-FNB is not completely understood. However, it is believed to act as a catalyst in various reactions due to its ability to stabilize reactive intermediates. It is also believed to act as an electron-withdrawing group, which can influence the reactivity of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FNB are not well-understood. However, it is believed to have some effect on the activity of enzymes and other proteins, as well as on the activity of certain hormones. Additionally, it has been suggested that 5-FNB may have an effect on the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-FNB in lab experiments is its low toxicity. It is generally considered to be a relatively safe compound and has been used in a variety of laboratory experiments without any significant adverse effects. Additionally, it is relatively inexpensive and easy to obtain, making it a popular choice for researchers.
However, there are some limitations to using 5-FNB in lab experiments. For example, it can be difficult to obtain pure 5-FNB, as it is often contaminated with other compounds. Additionally, it can be difficult to control the reaction conditions when using 5-FNB, as it is sensitive to temperature and light.

Future Directions

There are a variety of potential future directions for the use of 5-FNB. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to develop new and improved synthetic methods for the synthesis of 5-FNB and other fluorinated compounds. Additionally, further research could be conducted to explore the potential uses of 5-FNB in a variety of applications, such as drug delivery, agriculture, and materials science. Finally, further research could be conducted to explore the potential applications of 5-FNB in the fields of nanotechnology and biotechnology.

Synthesis Methods

5-FNB can be synthesized through a variety of methods. One of the most common methods is the nitration of 2,3-difluorobenzaldehyde. This reaction involves the reaction of 2,3-difluorobenzaldehyde with nitric acid in the presence of sulfuric acid as a catalyst. The resulting product is a mixture of 5-nitro-2,3-difluorobenzoic acid and 2-nitro-3,5-difluorobenzoic acid. The two products can then be separated by chromatography.

Scientific Research Applications

5-FNB has a variety of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic chemistry and as a catalyst in various reactions. Additionally, 5-FNB has been used in the synthesis of various types of polymers, such as poly(methyl methacrylate) and poly(vinyl acetate).

properties

IUPAC Name

3-(2,3-difluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(5-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBGBFMLQIACQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689675
Record name 2',3'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-95-2
Record name 2',3'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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